1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
: The compound 1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex chemical structure that features a quinolinone backbone coupled with a 1,2,4-oxadiazole ring substituted by a p-tolyl group. It represents a unique intersection of aromatic, heterocyclic, and ketone functionalities, offering potential for diverse reactivity and applications.
Preparation Methods
: Synthetic routes for this compound often begin with the construction of the quinolinone core. Various methods may include cyclization reactions from aniline derivatives. The 1,2,4-oxadiazole moiety can be introduced through cycloaddition reactions involving nitrile oxides and amidoximes. Typical reaction conditions include moderate to high temperatures, acid or base catalysts, and solvent systems like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Industrial production might scale up these reactions using flow chemistry techniques for enhanced efficiency and yield.
Chemical Reactions Analysis
: This compound undergoes various chemical transformations.
Oxidation and Reduction
: These reactions can modify the methyl group or the aromatic rings, using reagents like potassium permanganate or lithium aluminum hydride, respectively.
Substitution
: Electrophilic aromatic substitution on the p-tolyl ring or nucleophilic substitution on the quinolinone core can lead to diversified analogs, using common reagents like nitrating mixtures or alkyl halides. The major products often retain the core structure while introducing functional diversity, useful in medicinal chemistry.
Scientific Research Applications
: 1-methyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is explored for its biological activity, particularly as a potential anticancer and antimicrobial agent. In medicinal chemistry, it's researched for its ability to inhibit specific enzymes or receptors. In materials science, it can be used as a building block for organic semiconductors or photonic materials.
Mechanism of Action
: The compound’s mechanism of action involves interaction with molecular targets such as kinases or transcription factors. Its unique structure enables binding to active sites, disrupting normal cellular processes. Pathways involved might include inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
: Similar compounds include those with quinolinone or oxadiazole frameworks, such as 1-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. Comparatively, the presence of the p-tolyl group in our compound imparts distinct steric and electronic properties, enhancing specific biological activities and reducing side effects. Other related compounds often lack the balance of solubility and stability that our compound offers.
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Properties
IUPAC Name |
1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-7-9-13(10-8-12)18-20-19(24-21-18)15-11-22(2)16-6-4-3-5-14(16)17(15)23/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZBZHXDCJJFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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